(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride
Description
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride is a chiral amine salt composed of a propan-2-amine backbone substituted at the 1-position with an azepane (7-membered saturated heterocyclic ring containing one nitrogen atom). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or research applications.
Properties
IUPAC Name |
(2S)-1-(azepan-1-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(10)8-11-6-4-2-3-5-7-11;;/h9H,2-8,10H2,1H3;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLJMVQRSATQMA-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCCCC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Attachment of the Propan-2-amine Moiety: The azepane ring is then functionalized with a propan-2-amine group. This can be achieved through reductive amination, where the azepane is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: More saturated amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride* | C₉H₂₂Cl₂N₂ | Azepane | ~228.9 | High solubility (salt form); flexible 7-membered ring |
| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | Pentanamide | 226.11 | Amide group reduces basicity; unclassified hazards |
| (2S)-1-Aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | Difluoroethyl | 235.09 | Fluorine enhances lipophilicity; research use |
| 1289 (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine dihydrochloride | C₆H₁₃N₅Cl₂ | Triazole | 238.11 | Hydrogen-bonding capability; supplied by 14+ vendors |
| 5-APB (1-(Benzofuran-5-yl)-propan-2-amine) | C₁₁H₁₃NO | Benzofuran | 175.23 | Psychoactive; regulated under drug laws |
*Calculated molecular weight based on structural analysis.
Substituent-Driven Functional Differences
- Azepane vs. Piperidine derivatives (e.g., antipsychotics) are more common in pharmaceuticals, but azepane’s size may reduce off-target effects .
- Fluorinated Derivatives : The difluoroethyl analog () shows increased metabolic stability due to fluorine’s electronegativity, suggesting the target compound may benefit from similar halogenation for enhanced bioavailability .
- Aromatic vs. Aliphatic Substituents : Benzofuran-substituted analogs (e.g., 5-APB) exhibit psychoactivity linked to serotonin receptor modulation, whereas azepane’s aliphatic nature may reduce CNS activity unless paired with specific pharmacophores .
Research and Regulatory Considerations
- Toxicological Gaps : Analogous compounds often lack thorough toxicological profiles (e.g., ), underscoring the need for targeted studies on the azepane derivative .
- Regulatory Status : Unlike benzofuran-based psychoactive substances (), the target compound’s azepane group may place it outside current controlled substance lists, pending pharmacological evaluation .
Biological Activity
(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the context of neurotransmitter modulation and neuroprotection. This article delves into its biological properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by its azepane ring structure, which contributes to its interaction with biological systems. The molecular formula is , with a molecular weight of approximately 156.27 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays.
Research indicates that this compound acts primarily as a neurotransmitter modulator . Its structure allows it to interact with various receptors in the central nervous system, potentially affecting neurotransmitter release and uptake. The following mechanisms have been proposed based on current literature:
- Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, leading to increased synaptic availability.
- Receptor Interaction : The compound may bind to sigma receptors (σRs), which are implicated in several neuropsychiatric disorders, enhancing or modulating their activity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the effects of this compound:
- Neuroprotective Effects : A study demonstrated that this compound reduced neuronal death in models of oxidative stress by modulating intracellular signaling pathways associated with apoptosis .
- Behavioral Studies : In animal models, administration of the compound showed significant improvements in depressive-like behaviors, suggesting its potential as an antidepressant .
- Receptor Binding Studies : Binding affinity assays indicated that this compound has a high affinity for sigma receptors, which play a role in mood regulation and neuroprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
